2-(4-Heptyloxybenzoyl)oxazole
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Overview
Description
2-(4-Heptyloxybenzoyl)oxazole is an organic compound belonging to the oxazole family. It has the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The oxazole ring is known for its significant biological activities and is a key structure in many biologically active compounds .
Mechanism of Action
Target of Action
2-(4-Heptyloxybenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems via numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 2-(4-Heptyloxybenzoyl)oxazole, often involves the use of magnetically recoverable catalysts. These catalysts are eco-friendly and can be easily separated from the reaction mixture using an external magnet . The preparation of oxazole derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the van Leusen oxazole synthesis is a common method that utilizes tosylmethylisocyanides (TosMICs) as key reagents .
Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. The use of magnetic nanocatalysts has revolutionized the industrial synthesis of these compounds, providing efficient and cost-effective methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Heptyloxybenzoyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxazole ring, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of oxazole derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of oxazole derivatives can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxazole N-oxides, while reduction reactions can produce reduced oxazole derivatives .
Scientific Research Applications
2-(4-Heptyloxybenzoyl)oxazole has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound is also used in the development of new pharmaceuticals and as a research tool in drug discovery .
Comparison with Similar Compounds
2-(4-Heptyloxybenzoyl)oxazole can be compared with other oxazole derivatives, such as 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole . These compounds share similar chemical structures but differ in their substituents, leading to variations in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure and biological activities make it a valuable tool in the development of new pharmaceuticals and the study of various biological processes.
Properties
IUPAC Name |
(4-heptoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-5-6-12-20-15-9-7-14(8-10-15)16(19)17-18-11-13-21-17/h7-11,13H,2-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJJAQYCCWROQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642102 |
Source
|
Record name | [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-32-2 |
Source
|
Record name | [4-(Heptyloxy)phenyl]-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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